molecular formula C42H82NO10P B12070414 Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)

Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)

Cat. No.: B12070414
M. Wt: 792.1 g/mol
InChI Key: YRFISMFFADMBIY-ZGWGUCJNSA-N
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Description

sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt): is a lysophospholipid, a class of lipids that play a crucial role in cell membrane structure and function. This compound is an analog of plasmalogen lysophosphatidylethanolamine and is known for its involvement in various biological processes, including lipid signaling and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl chains, leading to the formation of hydroperoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the phosphoester bonds, potentially converting them into phosphite esters.

    Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.

Major Products:

    Oxidation: Hydroperoxides and other oxidized lipids.

    Reduction: Phosphite esters and reduced glycerol derivatives.

    Substitution: Acylated glycerol phospholipids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) involves its interaction with lipid receptors and signaling pathways. It binds to lysophosphatidic acid receptors (LPA1), triggering a cascade of intracellular events that lead to changes in calcium levels and activation of downstream signaling molecules. This interaction influences various cellular functions, including proliferation, differentiation, and immune responses .

Comparison with Similar Compounds

  • 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine
  • 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
  • 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine

Comparison: While all these compounds share a similar glycerol backbone and oleoyl chain, their head groups differ, leading to distinct biological activities and applications. For example, 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine is primarily involved in membrane structure and signaling, whereas 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) acts as a potent LPA receptor agonist, influencing cell proliferation and survival .

Properties

Molecular Formula

C42H82NO10P

Molecular Weight

792.1 g/mol

IUPAC Name

azane;[2-hydroxy-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17+,20-18+;

InChI Key

YRFISMFFADMBIY-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC)O.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N

Origin of Product

United States

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